molecular formula C10H7F2N3O B2855343 4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-71-2

4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2855343
CAS No.: 339020-71-2
M. Wt: 223.183
InChI Key: QUNUPXXPZCSPTD-UHFFFAOYSA-N
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Description

4-[(2,4-Difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a pyrazol-3-one core substituted with a 2,4-difluoroanilino methylene group. Pyrazol-3-ones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. These derivatives are of significant interest due to their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name

4-[(2,4-difluorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-7-1-2-9(8(12)3-7)13-4-6-5-14-15-10(6)16/h1-5H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUOJELFUOSBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N=CC2=CNNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2,4-difluoroaniline with a suitable pyrazolone derivative. One common method includes the reaction of 2,4-difluoroaniline with 3-methyl-1-phenyl-2-pyrazolin-5-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The difluoroanilino group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

4-[(2,4-Difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets and pathways within biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to the modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Pyrazol-3-one Derivatives

Key Observations :

  • Fluorinated Derivatives : Compounds with fluorinated groups (e.g., heptafluoropropyl or trifluoromethyl) exhibit higher melting points (132–176°C) due to increased molecular rigidity and halogen bonding .
  • Aromatic Substituents: Electron-withdrawing groups (e.g., nitro in ) enhance stability, while electron-donating groups (e.g., dimethylamino in Compound 10) improve solubility .
  • Synthetic Yields : Hydrazine condensations (e.g., 75–95% yields in ) are more efficient than acetylations (67% in ), likely due to favorable reaction kinetics .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Profiles
Compound Name Lipinski Compliance LogP (Predicted) Bioactivity
4-[(2,4-Difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one Yes* ~2.8 Antimicrobial (inferred from analogs)
(4Z)-5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (TSE-4) Yes 1.9 Antioxidant, anti-inflammatory
(4Z)-4-[(6-Methoxynaphthalen-2-yl)methylidene]-5-methyl-2-phenyl-... (10) Yes 3.2 Antimicrobial (MIC: 12.5 µg/mL)
4-[(4-Hydroxyanilino)methylene]-5-methyl-2-(2,4,6-trichlorophenyl)-... No 4.1 Cytotoxic (IC₅₀: 8.7 µM)

*Predicted based on molecular weight (<500) and H-bond donors/acceptors .

Key Observations :

  • Bioactivity : Antimicrobial activity is common in pyrazol-3-ones with extended conjugation (e.g., naphthyl groups in ), while cytotoxicity correlates with halogenated aryl groups (e.g., 2,4,6-trichlorophenyl in ) .

Spectral and Crystallographic Comparisons

  • IR Spectroscopy : C=O and C=N stretches (~1700–1630 cm⁻¹) are consistent across analogs, confirming the pyrazol-3-one core .
  • NMR Data : Fluorine-containing derivatives show distinct ¹⁹F NMR signals (e.g., δ -117.2 for CF₃ in ), while aryl protons resonate at δ 7.0–8.0 .
  • Crystallography : Hybrid derivatives (e.g., triazole-containing compounds in ) exhibit planar molecular geometries, facilitating π-π stacking interactions .

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